L-Talose

Description

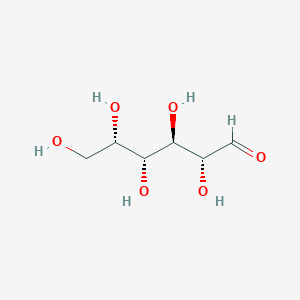

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-OMMKOOBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319160 | |

| Record name | L-Talose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23567-25-1 | |

| Record name | L-Talose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23567-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Talose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Talose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-talose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of L-Talose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of L-Talose, a rare aldohexose sugar. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical, physical, and biological characteristics.

Chemical and Physical Properties

This compound is an unnatural monosaccharide and a C-2 epimer of L-galactose.[1] It is soluble in water and slightly soluble in methanol.[1][2] As a rare sugar, its unique stereochemistry offers potential for various applications in glycobiology and pharmaceutical research.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | [4][5][6][7][8] |

| Molecular Weight | 180.16 g/mol | [4][5][7][8] |

| CAS Number | 23567-25-1 | [1][4][8] |

| Appearance | White to almost white crystalline powder or solid | [4][5][9] |

| Melting Point | 133-138 °C | [4][10] |

| Solubility | Slightly soluble in DMSO and water | [4] |

| Optical Rotation [α]D | -19.8° (at 14°C) | [11] |

| Purity | ≥98% (HPLC) | [5][12] |

Biological Significance and Activity

This compound, though rare in nature, plays a significant role in the structure of bacterial cell walls and has demonstrated various biological activities.

-

Bacterial Polysaccharides: 6-deoxy-L-talose is a key component of the O-polysaccharide of several bacteria, including Aggregatibacter actinomycetemcomitans and as part of the lipopolysaccharides (LPS) in strains like Burkholderia pseudomallei.[3] These structures are crucial for the structural integrity of the bacterial cell wall and are involved in the interaction with the host immune system.[3]

-

Antimetabolite Activity: Studies have indicated that this compound can exhibit growth inhibitory effects against the nematode Caenorhabditis elegans, suggesting it may act as an antimetabolite by interfering with carbohydrate metabolism due to its structural similarity to more common sugars.[3]

-

Enzyme Inhibition: this compound has been observed to inhibit certain glycosidases, enzymes responsible for the breakdown of complex carbohydrates. This can influence metabolic pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[3] Methylated derivatives of talose have also been identified as inhibitors of galactose-binding galectins, which are implicated in inflammation and cancer.[3][13]

Diagram 1: Role of this compound in Bacterial Pathogenesis

Caption: this compound as a component of bacterial LPS interacts with host immune cells.

Synthesis and Production

The scarcity of this compound in nature has driven the development of various synthetic and enzymatic production methods.

Chemical Synthesis

One of the earliest reported methods for synthesizing this compound involves the reduction of L-talonic lactone, which is obtained from L-galactonic acid through epimerization.[11] More recent de novo asymmetric syntheses have been developed to produce both D- and this compound from achiral starting materials, offering a highly efficient route.[14]

Enzymatic Production

Enzymatic methods provide a more specific and often more efficient route to this compound and its derivatives.

-

L-Rhamnose Isomerase: L-rhamnose isomerase can catalyze the isomerization of L-tagatose to this compound.[3]

-

L-Ribose Isomerase: L-ribose isomerase from Cellulomonas parahominis has been shown to convert L-psicose to L-allose and D-tagatose to D-talose.[15][16] While this produces the D-enantiomer, it highlights the potential of isomerases in rare sugar synthesis.

Diagram 2: Enzymatic Synthesis of this compound

Caption: Chemical and enzymatic pathways for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols are often proprietary or specific to the research context. However, based on published literature, a general methodology for the enzymatic production of talose isomers can be outlined.

Protocol 1: Enzymatic Isomerization of a Ketose to an Aldose (General)

This protocol is a generalized representation based on the enzymatic conversion of ketoses to aldoses as described for talose isomers.[15][17]

1. Enzyme Immobilization:

- Partially purified recombinant L-ribose isomerase is immobilized on a suitable resin (e.g., DIAION HPA25L). This enhances enzyme stability and reusability.[15][17]

2. Reaction Mixture Preparation:

- Prepare a solution of the starting ketose (e.g., 10% w/v D-tagatose in a suitable buffer).[15]

3. Isomerization Reaction:

- Incubate the substrate solution with the immobilized enzyme at a controlled temperature (e.g., 40°C) until equilibrium is reached.[15] The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

4. Product Separation and Purification:

- After the reaction, the enzyme is removed by filtration.

- The resulting sugar mixture is separated using chromatographic techniques.

- The purified talose fraction is concentrated by evaporation.

5. Crystallization:

- The concentrated syrup is cooled (e.g., to 4°C) to induce crystallization.[15][17]

- The crystals are collected by filtration and dried.

6. Analysis:

- The final product is characterized by HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and measurement of its optical rotation to confirm its identity and purity.[16][17]

Diagram 3: Experimental Workflow for Enzymatic Production of Talose

Caption: A generalized workflow for the enzymatic production and purification of talose.

Applications in Drug Development

The unique structural and biological properties of this compound and its derivatives make them interesting candidates for drug development.

-

Antimicrobial Agents: As a component of bacterial antigens, derivatives of this compound could be explored for the development of novel antibacterial agents or vaccines.[3]

-

Anti-inflammatory and Anti-cancer Agents: The inhibitory effect of talose derivatives on galectins suggests their potential as therapeutics for inflammatory diseases and cancer.[3][13]

Conclusion

This compound is a rare sugar with distinct physicochemical properties and biological activities. Its role as a component of bacterial cell surface structures and its potential as an enzyme inhibitor and antimetabolite highlight its importance in biomedical research. Advances in both chemical and enzymatic synthesis are making this compound more accessible for in-depth studies and potential therapeutic applications. Further research into its specific interactions with biological systems is warranted to fully elucidate its potential in drug development.

References

- 1. Talose - Wikipedia [en.wikipedia.org]

- 2. biologyonline.com [biologyonline.com]

- 3. This compound|Rare Sugar|For Research Use Only [benchchem.com]

- 4. usbio.net [usbio.net]

- 5. L-(-)-Talose | CymitQuimica [cymitquimica.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C6H12O6 | CID 90173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dextrauk.com [dextrauk.com]

- 9. L-(-)-TALOSE | 23567-25-1 [chemicalbook.com]

- 10. labsolu.ca [labsolu.ca]

- 11. academic.oup.com [academic.oup.com]

- 12. discofinechem.com [discofinechem.com]

- 13. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst [mdpi.com]

- 14. De Novo Asymmetric Syntheses of D- and this compound via an Iterative Dihydroxylation of Dienoates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

The Enigmatic Aldohexose: A Technical Guide to the Discovery and Natural Occurrence of L-Talose

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Talose, a rare aldohexose sugar, stands as a molecule of significant interest in glycobiology and pharmaceutical research. Its scarcity in nature has necessitated the development of sophisticated synthetic and enzymatic production methods. This technical guide provides a comprehensive overview of the discovery, synthesis, and limited natural occurrence of this compound and its derivatives. It details key experimental protocols for its synthesis and analysis, presents quantitative data in structured tables, and utilizes diagrams to illustrate complex biochemical pathways and workflows, serving as an essential resource for professionals in the field.

Discovery Through Synthesis: The Unnatural Origins of this compound

Contrary to common monosaccharides, this compound is largely considered an "unnatural" sugar, as it is not readily found in nature and its discovery is rooted in chemical synthesis.[1][2][3] Its C-2 epimer is galactose and its C-4 epimer is mannose.[3] The primary access to this rare sugar has been through meticulous laboratory procedures, both chemical and enzymatic.

Chemical Synthesis Routes

The initial preparations of this compound relied on classical carbohydrate chemistry. These multi-step processes, while effective, often require stringent reaction conditions and extensive purification.

1.1.1 Epimerization of L-Galactonic Acid

One of the foundational synthetic methods involves the epimerization of a more common sugar acid precursor.

-

Experimental Protocol: Synthesis of this compound via L-Talonic Lactone

-

Preparation of L-Galactonic Acid: L-Galactonic acid is first prepared from a readily available source, such as citrus pectic acid.[4]

-

Epimerization: The L-Galactonic acid undergoes epimerization to form L-Talonic acid. This step alters the stereochemistry at a key carbon center.

-

Lactonization: The resulting L-Talonic acid is converted into its lactone form, L-talonic lactone.

-

Reduction: Finally, the L-talonic lactone is reduced to yield this compound, a colorless, sweet-tasting syrup.[4]

-

1.1.2 De Novo Asymmetric Synthesis

Modern organic chemistry has enabled the creation of this compound from simple, achiral starting materials, offering high stereocontrol.

-

Experimental Protocol: Iterative Dihydroxylation of Dienoates

-

First Dihydroxylation: The synthesis begins with a substituted (2Z,4E)-dienoate. A Sharpless asymmetric dihydroxylation (AD-mix) is performed, which results in a regio- and enantioselective dihydroxylation and a spontaneous in situ lactonization to form a γ-lactone.[5]

-

Second Dihydroxylation: The resulting lactone undergoes a second dihydroxylation using Osmium tetroxide (OsO₄) and N-Methylmorpholine N-oxide (NMO) in methanol.[5]

-

Final Product: This step proceeds with high diastereoselectivity to produce the final L-talo-γ-lactone, which can then be converted to this compound. This method is highly efficient and provides rapid access to the target sugar enantiomer.[5]

-

Enzymatic and Biocatalytic Production

Biocatalysis offers a highly stereoselective and environmentally benign alternative to chemical synthesis. Several enzymatic routes have been developed for producing talose isomers.

1.2.1 Isomerization of Ketoses

Sugar isomerases are powerful tools for interconverting aldoses and ketoses. L-rhamnose isomerase and L-ribose isomerase have proven effective in synthesizing talose.

-

Experimental Protocol: Production of this compound using Immobilized L-Rhamnose Isomerase

-

Enzyme Source: L-rhamnose isomerase is obtained from microorganisms such as Pseudomonas sp. LL172.[6]

-

Immobilization: The purified enzyme is immobilized on a solid support, such as Chitopearl beads, to enhance stability and reusability.[6]

-

Reaction: The immobilized enzyme is incubated with a solution of the ketose precursor, L-tagatose, at a controlled temperature and pH.[6]

-

Equilibrium & Purification: The reaction is allowed to reach equilibrium. The product mixture is then subjected to chromatographic separation (e.g., HPLC) to isolate the this compound. The final product can be crystallized from the concentrated solution.

-

The workflow for enzymatic synthesis provides a clear, multi-step process from substrate to purified product.

Natural Occurrence: A Focus on Derivatives

While this compound itself is exceptionally rare in nature, its 6-deoxy derivative, 6-deoxy-L-talose , has been identified as a component of complex glycans in various organisms, particularly bacteria and marine life.[7][8]

6-Deoxy-L-talose in Bacterial Cell Walls

This derivative is a crucial structural component in the lipopolysaccharides (LPS) and O-antigens of several bacterial species. Its presence contributes to the structural integrity of the cell wall and can play a role in host-pathogen interactions.[7][8]

| Organism | Biomolecule Containing 6-deoxy-L-talose | Role/Significance |

| Aggregatibacter actinomycetemcomitans | O-polysaccharide (Serotypes a and c) | Component of the O-antigen, involved in immunity. |

| Streptococcus bovis | Triheteroglycan complex | Part of antigenic cell wall structures. |

| Escherichia coli | Lipopolysaccharide (LPS) | Contributes to pathogenicity and immune response. |

Table 1: Documented Natural Occurrence of 6-deoxy-L-talose in Bacteria.[7][8]

6-Deoxy-L-talose in Marine Natural Products

The marine environment is a rich source of unique bioactive compounds. 6-deoxy-L-talose has been found as a key sugar moiety in a potent antimicrobial agent isolated from a marine sponge.

-

Caminoside A: This antimicrobial compound, isolated from the sponge Caminus sphaeroconia, contains a 6-deoxytalose group, highlighting the role of this rare sugar in the structure of bioactive natural products.[7]

Biosynthesis of dTDP-6-deoxy-L-talose

The incorporation of 6-deoxy-L-talose into bacterial glycans requires its activation as a nucleotide sugar, typically dTDP-6-deoxy-L-talose. The biosynthetic pathway for this precursor is a multi-step enzymatic process starting from dTDP-D-glucose.[9]

The relationship between this compound and its naturally occurring derivative is key to understanding its biological relevance.

Physicochemical and Analytical Data

Accurate identification and quantification are paramount for studying rare sugars like this compound. This requires robust analytical methods and knowledge of its physical properties.

Physicochemical Properties

This compound is a water-soluble solid with distinct physical characteristics that aid in its identification.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | [10] |

| Molar Mass | 180.16 g/mol | [10] |

| CAS Number | 23567-25-1 | [3] |

| Melting Point | 124 to 127 °C | [3] |

| Specific Rotation [α]D | -19.8° (at 14°C) | [4] |

| Appearance | Colorless syrup / White solid | [4] |

| Solubility | Soluble in water, slightly soluble in methanol | [3] |

Table 2: Key Physicochemical Properties of this compound.

Analytical Methodologies

The analysis of rare sugars in complex biological matrices is challenging due to the presence of high concentrations of common sugars and other interfering components. Advanced analytical techniques are required for selective and sensitive detection.

-

Experimental Protocol: GC-MS Analysis of this compound in a Biological Sample (General Protocol)

-

Sample Preparation: A known volume of the biological sample (e.g., cell lysate, hydrolysate) is taken. An internal standard (e.g., a stable isotope-labeled sugar) is added for accurate quantification. The sample is then lyophilized to complete dryness.[11]

-

Derivatization: Since sugars are not volatile, a two-step derivatization is required for GC analysis.

-

Oximation: The dried sample is treated with methoxyamine hydrochloride in pyridine (B92270) to convert the aldehyde group of the open-chain sugar form to a methoxime. This prevents the formation of multiple peaks from anomers.[11]

-

Silylation: Subsequently, a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to convert all hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, rendering the molecule volatile.[11]

-

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The temperature program is optimized to separate the sugar derivatives. The eluent is directed into a mass spectrometer operating in electron ionization (EI) mode.

-

Data Analysis: this compound is identified based on its specific retention time and its characteristic mass fragmentation pattern compared to an authentic standard. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

-

A comparison of common analytical techniques reveals the strengths and weaknesses of each for rare sugar analysis.

| Analytical Technique | Principle | Sensitivity (LOD/LOQ)¹ | Selectivity | Throughput | Key Considerations |

| HPLC-RID/ELSD | Separation by liquid chromatography, detection by refractive index or light scattering. | Low (µg/mL range) | Low | Moderate | Cost-effective but lacks specificity; co-elution is a major issue. |

| GC-MS | Separation of volatile derivatives by GC, identification by mass fragmentation. | High (ng/mL range) | High | Low | Requires time-consuming derivatization; provides structural info. |

| LC-MS/MS | Separation by LC, highly selective detection by monitoring specific precursor-to-product ion transitions. | Very High (pg/mL to ng/mL range) | Very High | High | The most sensitive and selective method; ideal for complex matrices. |

Table 3: Comparative Overview of Analytical Methods for Rare Sugar Analysis. ¹LOD (Limit of Detection) and LOQ (Limit of Quantitation) are general estimates and must be determined for this compound specifically during method validation.[11][12][13]

Conclusion

This compound remains a fascinating and elusive monosaccharide. Its discovery and availability are almost entirely a result of synthetic chemistry and biocatalysis, rather than isolation from natural sources. While this compound itself has not been confirmed in nature, its derivative, 6-deoxy-L-talose, is an important component of bacterial and marine glycoconjugates, hinting at a specialized biological role. The continued development of efficient production methods and sensitive analytical techniques is crucial for unlocking the full potential of this compound and its derivatives in drug development, immunology, and materials science. This guide serves as a foundational resource for researchers dedicated to exploring the chemistry and biology of this rare sugar.

References

- 1. discofinechem.com [discofinechem.com]

- 2. biologyonline.com [biologyonline.com]

- 3. Talose - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. De Novo Asymmetric Syntheses of D- and this compound via an Iterative Dihydroxylation of Dienoates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of this compound and D-gulose from L-tagatose and D-sorbose, respectively, using immobilized L-rhamnose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound|Rare Sugar|For Research Use Only [benchchem.com]

- 8. Buy 6-Deoxy-L-talose [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C6H12O6 | CID 90173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Stereochemistry of L-Talose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Talose is a rare aldohexose sugar, an epimer of L-galactose at the C2 position and an epimer of L-glucose at the C4 position.[1] As a constituent of some bacterial polysaccharides and with its involvement in certain biochemical pathways, the precise structure and stereochemistry of this compound are of significant interest in glycobiology, drug discovery, and diagnostics. This guide provides a comprehensive overview of the structural representations, stereochemical properties, and relevant experimental methodologies for the study of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and analysis.

| Property | Value | Reference |

| CAS Number | 23567-25-1 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |

| Melting Point | 120-123 °C | --INVALID-LINK-- |

| Specific Rotation [α] | -20° (c=5, H₂O) | --INVALID-LINK-- |

| Appearance | White fine crystalline powder | --INVALID-LINK-- |

| Solubility | Slightly soluble in water and DMSO | --INVALID-LINK-- |

Structural Representations and Stereochemistry

The stereochemistry of this compound is defined by the specific spatial arrangement of its hydroxyl groups. This can be represented in several ways, each highlighting different structural aspects of the molecule.

Fischer Projection

The Fischer projection is a two-dimensional representation of a three-dimensional organic molecule. For an L-sugar, the hydroxyl group on the highest-numbered chiral carbon (C5 for hexoses) is on the left. In this compound, the hydroxyl groups at C2, C4, and C5 are on the left, while the hydroxyl group at C3 is on the right.

Caption: Fischer projection of this compound.

Haworth Projections (α-L-Talopyranose and β-L-Talopyranose)

In aqueous solution, this compound exists predominantly in a cyclic pyranose form. The cyclization of the linear aldehyde form results in the formation of a new stereocenter at C1, the anomeric carbon, leading to two anomers: α-L-Talopyranose and β-L-Talopyranose. In the Haworth projection for an L-sugar, the CH₂OH group (C6) is drawn pointing downwards. For the α-anomer, the hydroxyl group on the anomeric carbon (C1) is trans to the CH₂OH group (i.e., pointing up), while for the β-anomer, it is cis (i.e., pointing down).

Caption: Haworth projections of this compound anomers.

Chair Conformations

The pyranose ring of this compound adopts a chair conformation to minimize steric strain. For L-hexopyranoses, the ¹C₄ conformation is often the most stable. In this conformation, the substituents on the ring carbons can be either axial or equatorial. The relative stability of the α and β anomers is influenced by the number of bulky substituents in equatorial positions.

Caption: Chair conformations of this compound anomers.

Experimental Protocols

De Novo Asymmetric Synthesis of this compound

A reported method for the synthesis of this compound involves an iterative dihydroxylation of dienoates. The following is a summarized protocol for the synthesis of an L-talo-γ-lactone, a precursor to this compound.

Step 1: Synthesis of (2Z,4E)-Ethyl 6-(benzyloxy)hexa-2,4-dienoate

-

A solution of (CF₃CH₂O)₂P(O)CH₂CO₂CH₂CH₃ and 18-crown-6 (B118740) in THF is cooled to -78 °C.

-

t-BuOK is added, and the mixture is stirred for 15 minutes.

-

A solution of the starting aldehyde in THF is added via cannula.

-

The reaction mixture is stirred at -78 °C for 2.5 hours and then quenched with saturated aqueous NH₄Cl.

-

The product is extracted with ether, washed with brine, dried over Na₂SO₄, and purified by flash chromatography.

Step 2: Synthesis of (S)-5-((S)-2′-(Benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one

-

A mixture of t-BuOH, water, K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂, (DHQ)₂PHAL, and OsO₄ is stirred at room temperature for 15 minutes and then cooled to 0 °C.

-

(2Z,4E)-ethyl 6-(benzyloxy)hexa-2,4-dienoate is added, and the reaction is stirred vigorously at 0 °C overnight.

-

The reaction is quenched with solid sodium sulfite.

Step 3: Synthesis of L-talo-γ-lactone

-

(S)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one is dissolved in MeOH and cooled to 0 °C.

-

50% NMO in H₂O and OsO₄ are added, and the reaction is stirred vigorously at 0 °C overnight.

-

The reaction is quenched with solid sodium sulfite.

-

The mixture is filtered through celite/florisil and eluted with ethyl acetate/MeOH.

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) to yield the product.

Determination of Specific Rotation by Polarimetry

The specific rotation of this compound can be determined using a polarimeter. This value is a characteristic physical property that confirms the enantiomeric form of the sugar.

Materials:

-

Polarimeter

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Sample of this compound

-

Distilled water (solvent)

Procedure:

-

Prepare the Solution: Accurately weigh a known mass (e.g., 0.5 g) of this compound and dissolve it in a known volume (e.g., 10 mL) of distilled water in a volumetric flask. Calculate the concentration (c) in g/mL.

-

Calibrate the Polarimeter: Calibrate the instrument with a blank solution (distilled water) to set the zero point.

-

Measure the Observed Rotation: Fill the polarimeter tube with the prepared this compound solution, ensuring no air bubbles are present. Place the tube in the polarimeter and measure the observed angle of rotation (α).

-

Calculate the Specific Rotation: Use the following formula to calculate the specific rotation [α]: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Stereochemical Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and stereochemistry of carbohydrates, including the anomeric configuration and the conformation of the pyranose ring.

Sample Preparation:

-

Dissolve a few milligrams of this compound in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the proton signals. The anomeric proton (H-1) typically resonates in a distinct region (around 4.5-5.5 ppm).

-

Acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) spectrum to establish the connectivity between protons within the sugar ring.

-

Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton with its directly attached carbon atom.

-

Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to determine through-space proximities of protons, which provides information about the stereochemistry and conformation.

Data Analysis:

-

Anomeric Configuration: The coupling constant (³J(H1,H2)) between the anomeric proton (H-1) and the proton at C2 (H-2) can help determine the anomeric configuration. A small coupling constant (typically 1-4 Hz) is indicative of an α-anomer (axial-equatorial or equatorial-equatorial relationship), while a larger coupling constant (typically 7-9 Hz) suggests a β-anomer (axial-axial relationship).

-

Ring Conformation: Analysis of the various proton-proton coupling constants around the ring and the NOE/ROE cross-peaks can be used to determine the chair conformation (e.g., ¹C₄ or ⁴C₁) and the axial/equatorial orientation of the hydroxyl groups.

Logical Relationships in Stereochemical Analysis

The following diagram illustrates the logical workflow for determining the complete stereochemical structure of this compound.

Caption: Workflow for this compound stereochemical analysis.

References

Biological role and significance of L-Talose

An In-depth Technical Guide on the Core Biological Role and Significance of L-Talose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a rare aldohexose monosaccharide, is an epimer of L-galactose and L-mannose.[1] While not abundant in nature, it holds significance as a synthetic building block in glycobiology and for the development of novel therapeutic agents.[2][3] Its incorporation into bacterial polysaccharides and bioactive natural products underscores its biochemical relevance.[2] This guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological occurrences, enzymatic synthesis, and potential therapeutic applications, with a particular emphasis on experimental methodologies and quantitative data.

Introduction

This compound is an unnatural aldohexose sugar that is soluble in water and slightly soluble in methanol.[1] As a rare sugar, its biological functions are not as extensively studied as more common monosaccharides. However, its unique stereochemistry makes it a valuable component in specialized glycans and a target for synthetic chemists.[2] Research into this compound and its derivatives is driven by their potential roles in modulating biological processes, including those related to inflammation and cancer, and their presence in microbial antigens.[2]

Biological Occurrences and Significance

While this compound is not widely distributed in nature, it has been identified as a constituent of specific microbial glycans and complex bioactive natural products.[2]

-

Bacterial Polysaccharides: 6-deoxy-α-L-talose is a component of the O-polysaccharide in Aggregatibacter actinomycetemcomitans serotypes a and c.[2] The O-antigens in these serotypes are often homopolymers of 6-deoxytalose enantiomers and can be O-acetylated.[2] this compound is also found in the tetrasaccharide repeating unit of the O-specific polysaccharide from Enterobacter cloacae G3422.[2] The presence of this compound in bacterial lipopolysaccharides (LPS) is significant as the O-antigen component of LPS plays a role in bacterial pathogenicity and the modulation of host immune responses.[2]

-

Bioactive Natural Products: this compound, in the form of a 6-deoxytalose group, is a component of Caminoside A, an antimicrobial compound isolated from the marine sponge Caminus sphaeroconia.[2]

-

Potential Therapeutic Relevance: Methylated derivatives of talose have been identified as submillimolar inhibitors of galactose-binding galectins, which are implicated in inflammatory processes and cancer.[2] Furthermore, studies have shown that talose can exhibit growth inhibitory effects against the nematode Caenorhabditis elegans, suggesting it may act as an antimetabolite.[2][4]

Enzymatic Synthesis of this compound

The scarcity of this compound has led to the development of enzymatic methods for its production. These methods often utilize isomerases that can convert more abundant sugars into this compound.

Quantitative Data on Enzymatic Production

| Enzyme | Substrate | Product | Yield | Reference |

| L-rhamnose isomerase (from Pseudomonas sp. strain LL172) | L-tagatose | This compound | 12% (at equilibrium) | [2] |

| L-ribose isomerase (from Cellulomonas parahominis MB426) | D-tagatose | D-talose | 13.0% (at equilibrium), 7.30% (final yield after crystallization) | [2][5][6] |

| Cellobiose 2-epimerase (from Rhodothermus marinus) | D-galactose | D-talose | 8.5% (molar yield) | [7] |

Experimental Protocols for Enzymatic Synthesis

Protocol 1: Production of L-Allose and D-Talose using L-Ribose Isomerase [5][6][8]

-

Enzyme Preparation: The L-ribose isomerase (L-RI) gene from Cellulomonas parahominis MB426 is inserted into a pQE30 plasmid and transformed into E. coli JM109. The recombinant E. coli is cultured, and L-RI expression is induced with IPTG. The cells are harvested, washed, and disrupted by sonication. The cell-free extract is partially purified by precipitation with polyethylene (B3416737) glycol.

-

Immobilization: The partially purified L-RI is immobilized on DIAION HPA25L resin.

-

Conversion Reaction: The reaction mixture containing 10% D-tagatose and the immobilized L-RI is incubated at 40°C.

-

Purification: After the reaction reaches equilibrium, the product is separated and purified. The mixture is concentrated, and D-talose is crystallized at 4°C. The crystals are collected by filtration.

Protocol 2: De Novo Asymmetric Synthesis of D- and this compound [9]

This protocol describes a chemical synthesis route. A key step involves the dihydroxylation of (S)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one.

-

Reaction Setup: (S)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one (100 mg, 0.42 mmol) and 1 mL of MeOH are added to a 25 mL round bottom flask and cooled to 0 °C.

-

Reagent Addition: To this solution, 0.3 mL of 50% NMO in H₂O (1.28 mmol) and OsO₄ (2.1 mg, 8 μmol, 2 mol%) are added.

-

Reaction Conditions: The reaction is stirred vigorously at 0 °C overnight.

-

Quenching and Extraction: The reaction is quenched with solid sodium sulfite (B76179) (150 mg) at room temperature. The mixture is then filtered through a pad of celite/florisil and eluted with 50% ethyl acetate/MeOH. The combined organic layers are dried over anhydrous sodium sulfate.

Signaling Pathways and Biological Workflows

Currently, there is a lack of specific research detailing the direct involvement of this compound in mammalian or human cellular signaling pathways. Its biological significance appears to be primarily as a structural component of larger molecules, particularly in microbes. The growth inhibitory effects observed in C. elegans suggest a potential for interference with core metabolic pathways, possibly through competitive inhibition of enzymes that process structurally similar, common sugars.[2][4]

The primary workflows involving this compound that have been elucidated are its biosynthetic pathways. Below are graphical representations of key enzymatic conversions.

Enzymatic Isomerization for Talose Production

Caption: Enzymatic pathways for the synthesis of talose isomers.

Generalized Workflow for Enzymatic Production and Purification

Caption: A generalized experimental workflow for producing this compound.

Conclusion and Future Directions

This compound remains a frontier molecule in glycobiology. While its natural occurrences are limited, its unique structure makes it a valuable tool for chemical synthesis and a potential source of novel bioactivity. The development of efficient enzymatic production methods is crucial for making this compound more accessible for research. Future investigations should focus on elucidating the specific biological roles of this compound and its derivatives, particularly in the context of host-pathogen interactions and the modulation of immune responses. A deeper understanding of its metabolic fate and potential interactions with cellular machinery in higher organisms could unlock new therapeutic avenues. The inhibitory effects observed in lower organisms warrant further exploration to determine if similar antimetabolite properties can be leveraged in drug development.

References

- 1. Talose - Wikipedia [en.wikipedia.org]

- 2. This compound|Rare Sugar|For Research Use Only [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. De Novo Asymmetric Syntheses of D- and this compound via an Iterative Dihydroxylation of Dienoates - PMC [pmc.ncbi.nlm.nih.gov]

L-Talose: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of L-Talose, a rare aldohexose sugar, for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, biological significance, and relevant experimental protocols, presenting a core resource for its application in scientific research.

Core Data Summary

This compound is a monosaccharide and an epimer of L-galactose and L-gulose. As a rare sugar, its biological functions and applications are areas of active investigation.

| Property | Value | Reference |

| CAS Number | 23567-25-1 | [1][2][3] |

| Molecular Formula | C₆H₁₂O₆ | [1][2][3] |

| Molecular Weight | 180.16 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 120-123 °C | [5] |

| Optical Rotation | [α]D²⁰ = -17° to -23° (c=1 in H₂O) | |

| Solubility | Slightly soluble in DMSO and water | [5] |

| IUPAC Name | (2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | [4] |

Biological Significance and Applications

This compound, though rare in nature, is a subject of growing interest in glycobiology and pharmaceutical research due to its unique properties and potential therapeutic applications. It serves as a valuable building block in the synthesis of various bioactive natural products and antibiotics.[1] Methylated derivatives of talose have shown potential as submillimolar inhibitors of galactose-binding galectins, which are implicated in cancer and inflammatory processes.[1]

Furthermore, this compound is utilized in the synthesis of glycosylated compounds crucial for the development of novel therapeutic agents.[6] Its applications extend to biotechnology for the production of glycoproteins, which are vital for biopharmaceuticals like vaccines and therapeutic proteins.[6] In the food industry, it is explored as a low-calorie sweetener.[6] Research has also indicated that certain rare sugars, including talose, exhibit growth-inhibitory effects against the nematode Caenorhabditis elegans, suggesting potential biological activities worth further investigation.[3][7]

Experimental Protocols

The synthesis and production of this compound can be achieved through various chemical and enzymatic methods. Below are summaries of key experimental approaches.

De Novo Asymmetric Synthesis of L-Talo-γ-lactone

This protocol describes a highly efficient route to L-talo-γ-lactones from achiral starting materials, utilizing sequential osmium-catalyzed dihydroxylation.

Experimental Workflow:

-

Preparation of (2Z,4E)-ethyl 6-(benzyloxy)hexa-2,4-dienoate: A solution of (CF₃CH₂O)₂P(O)CH₂CO₂CH₂CH₃ and 18-crown-6 (B118740) in THF is cooled to -78 °C and treated with t-BuOK. A solution of the aldehyde 7 in THF is then added, and the mixture is stirred for 2.5 hours before quenching with saturated aqueous NH₄Cl.

-

Synthesis of (S)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one: A mixture of t-BuOH, water, K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂, (DHQ)₂PHAL, and OsO₄ is prepared and cooled to 0 °C. The previously synthesized dienoate is added, and the reaction is stirred overnight at 0 °C, then quenched with solid sodium sulfite.

-

Final Dihydroxylation to L-talo-γ-lactone: The furanone product from the previous step is dissolved in MeOH and cooled to 0 °C. 50% NMO in H₂O and OsO₄ are added, and the reaction is stirred vigorously overnight at 0 °C. The reaction is quenched with solid sodium sulfite, filtered, and the organic layers are dried.

Enzymatic Production from L-Psicose and D-Tagatose

L-ribose isomerase (L-RI) from Cellulomonas parahominis MB426 can be utilized for the enzymatic conversion of ketoses to their corresponding aldoses, including the production of this compound.

Protocol Outline:

-

Enzyme Immobilization: Partially purified recombinant L-RI from E. coli is immobilized on a suitable resin (e.g., DIAION HPA25L).

-

Conversion Reaction: The reaction mixture containing 10% L-psicose or D-tagatose and the immobilized L-RI is incubated at 40 °C.

-

Product Formation: At equilibrium, the conversion yields are approximately 35.0% for L-allose from L-psicose and 13.0% for D-talose from D-tagatose. The immobilized enzyme demonstrates good reusability.

-

Purification: The resulting sugars are separated and concentrated, followed by crystallization at 4 °C and collection by filtration.

Metabolic Pathway Context

This compound is involved in carbohydrate metabolism, and its production can be achieved through enzymatic isomerization from other more common sugars.[1] For instance, L-ribose isomerase can catalyze the reversible isomerization of L-psicose to L-allose and D-tagatose to D-talose.[1] This highlights a potential biosynthetic route for this compound.

References

- 1. This compound|Rare Sugar|For Research Use Only [benchchem.com]

- 2. De Novo Asymmetric Syntheses of D- and this compound via an Iterative Dihydroxylation of Dienoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | C6H12O6 | CID 90173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-(-)-TALOSE | 23567-25-1 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of L-Talose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Talose is a rare aldohexose, an epimer of L-galactose and L-gulose. As an unnatural monosaccharide, it is not commonly found in nature. However, its unique stereochemistry makes it a subject of growing interest in glycobiology, medicinal chemistry, and drug development. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, supported by experimental methodologies and a metabolic pathway visualization.

Physical Properties

This compound is a white, crystalline powder.[1][2] Key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₆ | [3][4] |

| Molecular Weight | 180.16 g/mol | [3][4] |

| Melting Point | 133–138 °C | [5][6] |

| Boiling Point | Not available (typically decomposes at high temperatures) | |

| Solubility | Soluble in water, slightly soluble in methanol.[7][8] Quantitative data not readily available. | [7][8] |

| Appearance | White crystalline powder | [1][2] |

| Specific Rotation | [α]D¹⁴ = -19.8° (water) | [2] |

Chemical Properties

This compound, as an aldohexose, exhibits reactivity characteristic of reducing sugars. Its chemical behavior is of significant interest in various biochemical and synthetic applications.

Stereochemistry

This compound is the C-2 epimer of L-galactose and the C-4 epimer of L-mannose.[7] This specific arrangement of hydroxyl groups influences its biological activity and chemical reactivity.

Reactivity

As a reducing sugar, this compound can participate in the Maillard reaction in the presence of amino acids and heat.[9][10][11][12] This non-enzymatic browning reaction is common for sugars and can lead to the formation of a complex mixture of products. The specifics of the Maillard reaction with this compound have not been extensively studied but are expected to follow the general pathways observed for other aldohexoses.[9][10][11][12]

This compound can also undergo degradation reactions. For instance, the Ruff degradation of D-talose (the enantiomer of this compound) yields D-lyxose, indicating that this method can be used for the controlled shortening of the carbon chain.[13]

Enzymatic Reactions and Metabolism

This compound is a substrate for certain enzymes. For example, L-ribose isomerase can catalyze the conversion of this compound to L-tagatose.[14] It is also involved in the biosynthesis of nucleotide sugars. A key metabolic pathway involving a derivative of this compound is the synthesis of dTDP-6-deoxy-L-talose, an important component of the O-antigen in the lipopolysaccharide of some bacteria.[15][16][17]

Experimental Protocols

Determination of Melting Point

Principle: The melting point is determined by heating a sample and observing the temperature range over which it transitions from a solid to a liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.[18]

Methodology (Capillary Method): [1][2][18][19]

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[2][19]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially to determine an approximate melting point, followed by a slower rate (1-2 °C per minute) for a more accurate measurement.[19]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2]

Measurement of Specific Optical Rotation

Principle: Optical rotation is the rotation of the plane of polarized light as it passes through a solution of a chiral substance. The specific rotation is a standardized measure of this property.[20]

Methodology (Polarimetry):

-

Solution Preparation: A solution of this compound of a known concentration (e.g., 1 g/100 mL) is prepared in a suitable solvent, typically water.

-

Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared this compound solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter). The angle of rotation of plane-polarized light (typically using the sodium D-line at 589 nm) is measured at a specific temperature (e.g., 20 °C).

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Mandatory Visualization

Biosynthesis of dTDP-6-deoxy-L-talose

The following diagram illustrates the enzymatic pathway for the biosynthesis of dTDP-6-deoxy-L-talose from Glucose-1-phosphate.

Caption: Biosynthesis pathway of dTDP-6-deoxy-L-talose.

Conclusion

This compound, while a rare sugar, possesses distinct physical and chemical properties that make it a valuable molecule for research and development. Its unique stereochemistry and participation in specific enzymatic pathways, such as the biosynthesis of bacterial cell wall components, underscore its potential as a target for novel therapeutics or as a building block in complex carbohydrate synthesis. Further investigation into its quantitative solubility, detailed reactivity, and biological roles will undoubtedly expand its applications in the scientific community.

References

- 1. thinksrs.com [thinksrs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C6H12O6 | CID 90173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dextrauk.com [dextrauk.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Talose - Wikipedia [en.wikipedia.org]

- 8. discofinechem.com [discofinechem.com]

- 9. The degradation of L-threose at Maillard reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. homework.study.com [homework.study.com]

- 14. Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Thymidine diphosphate-6-deoxy-L-lyxo-4-hexulose reductase synthesizing dTDP-6-deoxy-L-talose from Actinobacillus actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

L-Talose: A Rare Sugar Poised for Innovation in Glycoscience

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Talose, an aldohexose rare sugar, is progressively emerging from obscurity within the field of glycoscience. Its limited natural availability has historically constrained its investigation and application. However, recent advancements in enzymatic and chemical synthesis are paving the way for a deeper exploration of its unique biological activities and therapeutic potential. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, biological significance, and the experimental methodologies crucial for its study. Particular emphasis is placed on its role as a constituent of bacterial antigens and its potential interactions with key metabolic pathways, offering a valuable resource for researchers in glycoscience and drug development.

Introduction

Rare sugars, defined as monosaccharides and their derivatives that are scarce in nature, represent a vast and largely untapped reservoir of bioactive molecules.[1] this compound, a C-2 epimer of L-galactose and a C-4 epimer of L-mannose, is a prime example of such a molecule.[2] While its D-enantiomer has seen some use in the characterization of isomerases, this compound is gaining attention for its presence in the lipopolysaccharides (LPS) of certain pathogenic bacteria and its potential to modulate biological processes.[2][3] The growing interest in L-sugars for the development of novel therapeutics and biochemical tools underscores the importance of a detailed understanding of this compound.[4][5] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for its synthesis, characterization, and biological investigation.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of this compound is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | [6][7] |

| Molecular Weight | 180.16 g/mol | [6][8] |

| CAS Number | 23567-25-1 | [7][8] |

| Appearance | White fine crystalline powder | [8] |

| Melting Point | 120-123 °C | [8] |

| Optical Rotation | -20° (c=5, H₂O) | [8] |

| Solubility | Slightly soluble in water and DMSO | [8][9] |

Synthesis of this compound

The scarcity of this compound in nature necessitates its production through synthetic routes. Both enzymatic and chemical methods have been developed, each with distinct advantages and challenges.

Enzymatic Synthesis

Enzymatic synthesis offers high specificity and milder reaction conditions compared to chemical methods.

-

Isomerization from L-Tagatose: L-rhamnose isomerase from Pseudomonas sp. can be utilized to catalyze the isomerization of L-tagatose to this compound. This method has reported yields of approximately 12% at equilibrium.[10]

-

Isomerization from D-Tagatose (for D-Talose): While not producing this compound directly, the production of D-talose from D-tagatose using L-ribose isomerase from Cellulomonas parahominis is a well-documented process with a yield of about 13.0% at equilibrium.[11][12] This highlights the potential of isomerases for producing various talose isomers.

Chemical Synthesis

De novo asymmetric synthesis provides a versatile route to this compound from achiral starting materials.

-

Iterative Dihydroxylation: A highly efficient method involves the sequential osmium-catalyzed bis-dihydroxylation of substituted 2,4-dienoates. This strategy allows for the stereoselective synthesis of L-talo-γ-lactone, a precursor to this compound.[8]

Biological Significance and Signaling Pathways

The biological roles of this compound are an active area of investigation. Its incorporation into bacterial cell surface glycans is the most well-characterized function, but emerging evidence suggests broader interactions with cellular metabolism.

Component of Bacterial Antigens

6-deoxy-L-talose is a key component of the O-polysaccharide in the lipopolysaccharide (LPS) of certain Gram-negative bacteria, such as Aggregatibacter actinomycetemcomitans.[1][3] In these organisms, the unique sugar structure contributes to the integrity of the cell wall and serves as a specific antigen.[3] The biosynthesis of this modified sugar is a potential target for novel antimicrobial agents.

Biosynthesis of 6-deoxy-L-talose

The pathway for the biosynthesis of dTDP-6-deoxy-L-talose begins with the common precursor, D-glucose-1-phosphate. This multi-step enzymatic cascade is a potential target for therapeutic intervention.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. smolecule.com [smolecule.com]

- 4. scholarworks.gvsu.edu [scholarworks.gvsu.edu]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C6H12O6 | CID 90173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. L-(-)-TALOSE | 23567-25-1 [chemicalbook.com]

- 9. Showing Compound Talose (FDB098135) - FooDB [foodb.ca]

- 10. Biosynthesis of rare hexoses using microorganisms and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Talose Metabolism and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Talose is a rare aldohexose sugar, an epimer of L-galactose and L-mannose, that is not commonly found in nature.[1][2][3] Its scarcity and unique stereochemistry have made it a subject of interest in glycobiology and pharmaceutical research. This compound and its derivatives, particularly the 6-deoxy form, are integral components of the lipopolysaccharides (LPS) of certain bacteria, contributing to their serological specificity and virulence.[1] This guide provides a comprehensive overview of the current understanding of this compound metabolism, encompassing its biosynthetic pathways, enzymatic production, and potential catabolic routes. It is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to facilitate further research and development in this area.

This compound Metabolism: Biosynthesis of dTDP-6-deoxy-L-talose

The primary known metabolic role of this compound is as a component of bacterial cell wall polysaccharides, in the form of dTDP-6-deoxy-L-talose.[1] The biosynthesis of this nucleotide sugar is a multi-step enzymatic process that originates from glucose-1-phosphate. This pathway shares its initial enzymatic steps with the biosynthesis of dTDP-L-rhamnose, another common component of bacterial cell walls.[4]

The key enzymes involved in the biosynthesis of dTDP-6-deoxy-L-talose are:

-

Glucose-1-phosphate thymidylyltransferase (RmlA): Initiates the pathway by converting glucose-1-phosphate and dTTP to dTDP-D-glucose.

-

dTDP-D-glucose 4,6-dehydratase (RmlB): Catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose.

-

dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): Epimerizes the intermediate to dTDP-4-keto-6-deoxy-L-mannose.

-

dTDP-6-deoxy-L-talose 4-dehydrogenase (Tll or RmlD-like enzyme): This is the key enzyme that determines the final product. It reduces the 4-keto group of dTDP-4-keto-6-deoxy-L-mannose to produce dTDP-6-deoxy-L-talose.[5] This enzyme can be NAD+ or NADP+ dependent, depending on the bacterial species.[6][7]

Signaling Pathways and Logical Relationships

The biosynthesis of dTDP-6-deoxy-L-talose is a linear pathway with a key branching point after the formation of dTDP-4-keto-6-deoxy-L-mannose. The fate of this intermediate is determined by the stereospecificity of the final reductase.

Enzymatic Production of this compound

Due to its rarity, the production of this compound for research and pharmaceutical applications relies heavily on enzymatic synthesis. Several isomerases have been identified that can convert more abundant sugars into this compound.

-

L-Rhamnose (B225776) Isomerase (L-RhI): This enzyme, typically involved in L-rhamnose catabolism, exhibits broad substrate specificity and can catalyze the isomerization of L-tagatose to this compound.[8]

-

L-Ribose Isomerase (L-RI): L-RI can convert D-tagatose to D-talose, and some research suggests potential activity on L-sugars as well, though this is less characterized.[8][9]

Quantitative Data on Enzymatic Production of this compound

| Enzyme | Source Organism | Substrate | Product | Yield (%) | Reference |

| L-Rhamnose Isomerase | Pseudomonas stutzeri | L-Tagatose | This compound | Not specified | [8] |

| L-Ribose Isomerase | Cellulomonas parahominis MB426 | D-Tagatose | D-Talose | 13.0 | [8][9][10] |

Potential Catabolic Pathways of this compound

The catabolism of this compound is not well-documented in the scientific literature. However, based on the degradation pathways of structurally similar sugars, a putative catabolic route can be proposed. A potential model is the catabolism of 6-deoxy-L-talitol in Klebsiella aerogenes, which involves oxidation to L-fuculose, followed by the action of the L-fucose catabolic pathway enzymes.

A hypothetical pathway for this compound catabolism could involve the following steps:

-

Isomerization: this compound could be isomerized to a ketose, such as L-tagatose, by an this compound isomerase.

-

Phosphorylation: The resulting ketose would likely be phosphorylated by a specific kinase to L-tagatose-phosphate.

-

Cleavage: The phosphorylated intermediate could then be cleaved by an aldolase (B8822740) into smaller, central metabolic intermediates, such as dihydroxyacetone phosphate (B84403) and glyceraldehyde-3-phosphate.

It is important to note that this proposed pathway is speculative and requires experimental validation. To date, no microorganisms have been definitively reported to utilize this compound as a sole carbon and energy source, and the genes and enzymes of a dedicated this compound catabolic pathway have not been identified.

Logical Relationships in a Hypothetical this compound Catabolic Pathway

Experimental Protocols

Enzymatic Assay for L-Rhamnose Isomerase Activity

This protocol is adapted from a colorimetric method for detecting ketose sugars and can be used to measure the isomerization of L-tagatose to this compound.

Materials:

-

Purified L-rhamnose isomerase

-

L-tagatose solution (substrate)

-

Tris-HCl buffer (pH 7.0)

-

MnCl₂ solution

-

Trichloroacetic acid (TCA) solution (10%)

-

Cysteine-carbazole reagent

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MnCl₂, and the enzyme solution.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C).

-

Initiate the reaction by adding a known concentration of the L-tagatose substrate.

-

Incubate the reaction for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding the 10% TCA solution.

-

Quantify the amount of ketose (this compound) produced using the cysteine-carbazole colorimetric method.[11]

-

Measure the absorbance at the appropriate wavelength and calculate the enzyme activity.

HPLC Analysis of this compound

This protocol provides a general framework for the separation and quantification of this compound from a mixture of rare sugars using High-Performance Liquid Chromatography (HPLC).[12]

Instrumentation:

-

HPLC system with a Refractive Index Detector (RID)

-

Amino-functionalized silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Ultrapure water

-

This compound standard

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v).[12]

-

Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

-

HPLC Analysis:

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Workflow for Genetic Manipulation of this compound Biosynthetic Pathway

This workflow outlines the general steps for cloning and expressing a gene from the dTDP-6-deoxy-L-talose biosynthetic pathway, for example, the tll gene encoding dTDP-6-deoxy-L-talose 4-dehydrogenase.

Regulation of this compound Metabolism

Currently, there is a significant lack of information regarding the genetic and allosteric regulation of this compound metabolic pathways. In bacteria, genes for catabolic pathways are often organized into operons, which are coordinately regulated by transcription factors that respond to the presence of the substrate.[13] It is plausible that if a catabolic pathway for this compound exists, it would be similarly regulated by a "tal operon." However, no such operon has been identified to date. Furthermore, there is no information available on allosteric regulation of the enzymes involved in either the biosynthesis or the potential catabolism of this compound.

Conclusion and Future Directions

Our understanding of this compound metabolism is currently centered on its role as a precursor for bacterial polysaccharide biosynthesis. The enzymatic pathway for the synthesis of dTDP-6-deoxy-L-talose is relatively well-characterized. In contrast, the catabolism of this compound remains an unexplored area of research. The elucidation of a catabolic pathway, including the identification of the involved genes and enzymes, would be a significant advancement in the field.

Future research should focus on:

-

Screening for and isolating microorganisms capable of utilizing this compound as a carbon source.

-

Identifying and characterizing the enzymes and genes of the this compound catabolic pathway in these organisms.

-

Investigating the genetic and allosteric regulation of both the biosynthetic and catabolic pathways.

-

Conducting metabolic flux analysis to quantify the flow of metabolites through these pathways in vivo.

-

Exploring the potential signaling roles of this compound and its derivatives in biological systems.

This in-depth guide provides a solid foundation of the current knowledge of this compound metabolism. The detailed protocols and compiled data are intended to empower researchers to address the existing gaps in our understanding and to unlock the full potential of this rare sugar in various scientific and industrial applications.

References

- 1. This compound|Rare Sugar|For Research Use Only [benchchem.com]

- 2. Talose - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H12O6 | CID 90173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantitative proteomics suggests changes in the carbohydrate metabolism of maize in response to larvae of the belowground herbivore Holotrichia parallela [PeerJ] [peerj.com]

- 5. Thymidine diphosphate-6-deoxy-L-lyxo-4-hexulose reductase synthesizing dTDP-6-deoxy-L-talose from Actinobacillus actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dTDP-6-deoxy-L-talose 4-dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]

- 7. dTDP-6-deoxy-L-talose 4-dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Structure of l-rhamnose isomerase in complex with l-rhamnopyranose demonstrates the sugar-ring opening mechanism and the role of a substrate sub-binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. microbenotes.com [microbenotes.com]

An In-depth Technical Guide to L-Talose: Stereochemical Relationships, Physicochemical Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Talose, a rare monosaccharide, and its enantiomer, D-Talose, are aldohexoses of significant interest in carbohydrate chemistry and drug development. Understanding their stereochemical relationships with other hexoses, particularly their epimers, is crucial for their synthesis, identification, and potential biological applications. This technical guide provides a comprehensive overview of this compound, detailing its relationship to D-Talose and other epimers, summarizing their physicochemical properties, and outlining key experimental protocols for their synthesis and analysis.

Stereochemical Relationships

This compound and D-Talose are enantiomers, meaning they are non-superimposable mirror images of each other. The "D" and "L" designation is determined by the configuration of the chiral carbon furthest from the aldehyde group (C-5). In D-Talose, the hydroxyl group on C-5 is on the right in the Fischer projection, while in this compound, it is on the left.

Epimers are diastereomers that differ in the configuration at only one chiral center. The epimers of D-Talose are:

-

D-Galactose: The C-2 epimer of D-Talose.

-

D-Idose: The C-3 epimer of D-Talose.

-

D-Mannose: The C-4 epimer of D-Talose.

Consequently, the epimers of this compound are the L-enantiomers of these sugars: L-Galactose (C-2 epimer), L-Idose (C-3 epimer), and L-Mannose (C-4 epimer).

The following diagram illustrates the epimeric relationships of D-Talose.

L-Talose: An In-Depth Examination of a Rare Sugar's Safety and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public information. L-Talose is a rare sugar, and as such, its safety and toxicity have not been extensively studied. The information presented herein is limited and should be interpreted with caution. Further rigorous toxicological evaluation is required to establish a comprehensive safety profile.

Executive Summary

This compound is an aldohexose monosaccharide, a stereoisomer of the more common D-Talose. As a rare sugar, its presence in nature is limited, and consequently, its biological effects, including its safety and toxicity, are not well-documented in publicly accessible scientific literature. This technical guide synthesizes the currently available, albeit scarce, information regarding the safety and toxicology of this compound and related rare sugars. Due to the significant lack of direct toxicological data for this compound, this paper also highlights the critical need for comprehensive preclinical safety studies to enable its potential development in pharmaceuticals or other applications.

Introduction to this compound

This compound is a C-2 epimer of L-galactose and a C-4 epimer of L-mannose. While its D-isomer has been investigated for certain biological activities, this compound remains largely unexplored. The potential applications of rare sugars in glycobiology, drug development, and as functional food ingredients underscore the importance of understanding their safety profiles. This guide aims to provide a foundational understanding based on the limited data available and to outline the necessary future directions for safety assessment.

Preclinical Safety and Toxicity Profile

A comprehensive search of scientific literature and toxicology databases reveals a significant gap in knowledge regarding the safety of this compound. No formal preclinical toxicology studies, including acute, sub-chronic, or chronic toxicity assessments in animal models, appear to have been published. Therefore, critical toxicological endpoints such as the No-Observed-Adverse-Effect Level (NOAEL) and Lethal Dose, 50% (LD50) have not been established for this compound.

Insights from Related Rare Sugars

While direct data on this compound is unavailable, studies on other rare sugars can provide a preliminary and cautious perspective. For instance, D-allose, another rare sugar, has undergone some safety evaluations. In an acute toxicity study in rats, the oral LD50 of D-allose was determined to be 20.5 g/kg body weight, suggesting low acute toxicity.[1][2] However, it is crucial to emphasize that such data cannot be directly extrapolated to this compound due to stereoisomeric differences that can lead to vastly different metabolic fates and biological activities.

A study investigating the effects of various aldohexose stereoisomers on the nematode Caenorhabditis elegans reported that D-talose exhibited considerable growth inhibition.[3][4] This finding suggests potential biological activity that warrants further investigation to understand the specific mechanisms and to assess any potential for adverse effects in higher organisms. The relevance of this finding to this compound is unknown.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

There is no specific information available on the pharmacokinetic profile of this compound. It is known to be a substrate for certain enzymes like ribose-5-phosphate (B1218738) and glucose-6-phosphate isomerases, which can convert it to L-tagatose.[5][6] This suggests that this compound can enter metabolic pathways, but the extent of its absorption, its distribution in the body, the specific metabolic routes, and its excretion profile have not been characterized. Understanding the ADME properties of this compound is a fundamental prerequisite for any potential therapeutic development.

Specialized Toxicology

Genotoxicity

No studies assessing the genotoxic potential of this compound through standard assays (e.g., Ames test, chromosomal aberration test, micronucleus assay) have been found in the public domain.

Carcinogenicity

There is no available data on the carcinogenic potential of this compound from long-term animal bioassays.

Reproductive and Developmental Toxicity

No studies on the effects of this compound on fertility, reproduction, or embryonic development have been reported.

Experimental Methodologies: A Call for Future Research

Given the lack of data, this section outlines the necessary experimental protocols that should be followed to establish a comprehensive safety profile for this compound, based on international regulatory guidelines (e.g., OECD, FDA).

Recommended Preclinical Toxicity Studies

| Study Type | Recommended Experimental Protocol |

| Acute Oral Toxicity | Test System: Rodent (e.g., Wistar rats), both sexes. Method: OECD Test Guideline 423 (Acute Toxic Class Method). Administration of a single high dose of this compound. Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings over a 14-day observation period. |

| Sub-chronic Oral Toxicity (90-day) | Test System: Rodent (e.g., Sprague-Dawley rats), both sexes. Method: OECD Test Guideline 408. Daily administration of this compound via gavage or in diet at three or more dose levels for 90 days. Endpoints: Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues. |